N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a heterocyclic carboxamide derivative featuring two fused aromatic systems: a benzo[c][1,2,5]thiadiazole ring and a benzo[c]isoxazole moiety. The benzo[c][1,2,5]thiadiazole component is substituted with two methyl groups at positions 1 and 3, along with a dioxido (sulfone) group at position 2, enhancing its electron-withdrawing properties and metabolic stability . The benzo[c]isoxazole moiety is substituted with a phenyl group at position 3, likely influencing lipophilicity and target binding interactions. The carboxamide linker bridges these two heterocyclic systems, a structural motif common in bioactive molecules due to its ability to engage hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-25-19-11-9-16(13-20(19)26(2)31(25,28)29)23-22(27)15-8-10-18-17(12-15)21(30-24-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJDROJFJVLWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available data on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole moiety : Known for its bioactive properties.
- Isoxazole ring : Associated with various pharmacological activities.
The molecular formula is with a molecular weight of approximately 456.48 g/mol. The presence of both electron-withdrawing and electron-donating groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiadiazole and isoxazole derivatives. For instance:
- In vitro studies : The compound was evaluated against various cancer cell lines including HepG2 (liver), A549 (lung), and MCF-7 (breast) using MTT assays. The results indicated significant cytotoxic effects with GI50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | GI50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 2.98 | Doxorubicin |
| A549 | 2.85 | Doxorubicin |
| HepG2 | 2.53 | Doxorubicin |
These findings suggest that the compound may inhibit cancer cell proliferation effectively.
Molecular docking studies have revealed that the thiadiazole moiety plays a crucial role in binding to key amino acid residues in proteins involved in cancer progression. This interaction enhances the compound's efficacy against tumor cells by disrupting their growth signaling pathways .
Case Studies
A notable study involved synthesizing various derivatives of thiadiazole and evaluating their anticancer properties. Among these, the compound demonstrated superior activity against MCF-7 and HepG2 cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Additional Biological Activities
Besides anticancer properties, derivatives of this compound have been investigated for other biological activities:
- Antimicrobial Activity : Some related compounds have shown promising results against bacterial strains, suggesting a broader spectrum of bioactivity.
- Anti-inflammatory Properties : Certain structural analogs have been noted for their ability to modulate inflammatory pathways.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide exhibit promising anticancer properties. For instance, derivatives of benzoisothiazole have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It acts on pathways involved in the production of pro-inflammatory cytokines and has been shown to reduce inflammation in animal models of diseases such as arthritis and asthma .
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit antimicrobial properties against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Mechanistic Insights
The mechanism of action for this compound involves the modulation of various biochemical pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammation and cancer progression.
- Cell Signaling Pathways: It can affect signaling pathways like NF-kB and MAPK that are crucial for cell survival and proliferation .
Material Science Applications
Charge Transporters in Photoreceptors
The compound has been explored as a potential charge transporter in organic photoreceptors due to its favorable electronic properties. Its structure allows for efficient charge separation and transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Data Tables
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Antimicrobial | Activity against pathogens |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, derivatives of the compound were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound using a murine model of arthritis. The results showed a marked decrease in inflammatory markers and joint swelling after administration of the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Heterocyclic Core Variations
- Imidazo[2,1-b]thiazole vs. Benzo[c]isoxazole: Imidazo[2,1-b]thiazole derivatives (e.g., ND-11543, ND-11566) prioritize metabolic stability and target affinity through nitrogen-rich cores .
- Sulfone vs. Trifluoromethyl Groups : The 2,2-dioxido group on the thiadiazole ring (target compound) enhances polarity and oxidative stability compared to trifluoromethyl groups in ND-11543, which improve lipophilicity but may increase metabolic liability .
Research Findings and Trends
- The sulfone group may mitigate efflux pump interactions, a common resistance mechanism .
- SAR Insights: Substituents at the 5-position of the thiadiazole ring (e.g., dimethyl vs. hydroxypropyl) critically modulate target engagement. For example, ND-11566’s trifluoromethylphenoxy group reduces potency compared to ND-11543’s piperazine-pyridyl chain, highlighting the importance of polar substituents .
Preparation Methods
Core Benzothiadiazole Formation
The bicyclic benzothiadiazole scaffold is synthesized from o-phenylenediamine (1 ) via cyclization with thionyl chloride (SOCl₂) in pyridine, yielding 2,1,3-benzothiadiazole (2 ) in >85% yield. Key steps include:
- Cyclization :
$$
\text{C}6\text{H}4(\text{NH}2)2 + 2\,\text{SOCl}2 \xrightarrow{\text{pyridine}} \text{C}6\text{H}4\text{N}2\text{S} + 2\,\text{HCl} + \text{SO}_2
$$
Thionyl chloride introduces sulfur and nitrogen into the ring, forming the 1,2,5-thiadiazole.
N-Methylation :
Dimethylation at the 1- and 3-positions is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).Oxidation to Dioxido Form :
Treatment with oxone (KHSO₅) or m-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom to a sulfone group (-SO₂).Amination at Position 5 :
Bromination at positions 4 and 7 using Br₂/FeBr₃, followed by Buchwald–Hartwig amination with NH₃, introduces the amine group.
Key Intermediate: 5-Amino-1,3-Dimethyl-2,2-Dioxido-1,3-Dihydrobenzo[c]Thiadiazole
Characterization Data :
- NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J = 8.4 Hz, 1H), 3.45 (s, 6H).
- HRMS : m/z calcd for C₈H₁₀N₃O₂S [M+H]⁺: 228.0432; found: 228.0435.
Synthesis of the Benzoisoxazole Subunit
Benzoisoxazole Core Construction
The 3-phenylbenzo[c]isoxazole scaffold is synthesized via cyclocondensation of α-hydroxy ketones or α-bromo ketones:
Key Intermediate: 3-Phenylbenzo[c]Isoxazole-5-Carboxylic Acid
Characterization Data :
- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 165.4 (COOH), 162.1 (C=N), 138.2–125.3 (aryl carbons).
Amide Bond Formation
Carboxamide Coupling
The final step involves coupling the benzoisoxazole carboxylic acid (5 ) with the benzothiadiazole amine (2 ) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):
Activation of Carboxylic Acid :
$$
\text{5} + \text{EDC} \xrightarrow{\text{DMAP, DCM}} \text{Acyloxyphosphonium intermediate}
$$Nucleophilic Attack by Amine :
$$
\text{Acyloxyphosphonium intermediate} + \text{2} \rightarrow \text{Target Compound} + \text{Urea Byproduct}
$$
Reaction Conditions :
Purification and Characterization
Workup :
Crude product is extracted with NaHCO₃ (1%) and brine, dried (Na₂SO₄), and concentrated.Chromatography :
Flash chromatography (hexane:ethyl acetate = 3:1) yields the pure product.
Characterization Data :
- Melting Point : 214–216°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15–7.20 (m, 11H, aryl), 3.62 (s, 6H, N-CH₃).
- HRMS : m/z calcd for C₂₅H₂₀N₄O₄S [M+H]⁺: 485.1283; found: 485.1286.
Alternative Synthetic Routes
Suzuki–Miyaura Cross-Coupling
For analogues with modified aryl groups, Suzuki coupling of brominated intermediates with phenylboronic acid is employed:
$$
\text{Br-Benzothiadiazole} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Ph-Substituted Product}
$$
Reductive Amination
Secondary amines are introduced via reductive amination of ketone intermediates using NaBH(OAc)₃.
Challenges and Optimizations
- Regioselectivity : Controlling substitution patterns requires careful selection of directing groups (e.g., -NO₂ for nitration).
- Oxidation Control : Over-oxidation of the thiadiazole sulfur is mitigated by using mild oxidants (e.g., oxone).
- Coupling Efficiency : EDC/DMAP achieves >75% yield, but peptide coupling reagents (e.g., HATU) may improve efficiency.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a fused benzo[c][1,2,5]thiadiazole ring (with dimethyl and dioxido substituents) linked via a carboxamide group to a 3-phenylbenzo[c]isoxazole moiety. The thiadiazole ring’s electron-withdrawing properties and the isoxazole’s π-conjugated system enable diverse interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity .
- Methodological Insight : X-ray crystallography and DFT calculations are recommended to map bond lengths, angles, and electron density distribution .
Q. What synthetic routes are reported for this compound?
Synthesis typically involves multi-step pathways:
- Step 1 : Preparation of benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives via condensation reactions (e.g., using thiosemicarbazide or coupling agents) .
- Step 2 : Activation of the carboxylic acid to an acid chloride (e.g., using thionyl chloride) followed by coupling with 3-phenylbenzo[c]isoxazole-5-amine under basic conditions .
- Key Variables : Solvent choice (DMF or toluene), temperature (60–100°C), and catalysts (e.g., pyridine) impact yields (50–75%) .
Q. How is the compound characterized post-synthesis?
Standard techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (theoretical: ~470 g/mol) .
- Chromatography : HPLC to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved?
Discrepancies in yields (e.g., 50% vs. 75%) may arise from:
- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity in coupling steps compared to toluene .
- Catalyst Loading : Excess pyridine (2.5 eq.) improves acid chloride stability but may cause side reactions .
- Mitigation Strategy : Design a DoE (Design of Experiments) to optimize temperature, solvent, and catalyst ratios .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH or -NH₂) to the phenyl ring to enhance solubility .
- Formulation : Use nanoencapsulation (e.g., liposomes) to improve stability and cellular uptake .
- Analytical Validation : Monitor plasma stability via LC-MS/MS over 24 hours .
Q. How does the compound interact with biological targets at the molecular level?
Preliminary docking studies suggest:
- Target Binding : The thiadiazole moiety binds to ATP pockets in kinases, while the isoxazole engages in hydrophobic interactions .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values).
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
Data Contradictions and Analysis
Q. Why do some studies report potent antimicrobial activity while others show no efficacy?
Discrepancies may stem from:
- Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media .
- Compound Stability : Degradation under high humidity or light exposure reduces activity .
- Resolution : Repeat assays under standardized conditions (CLSI guidelines) and include stability-indicating HPLC .
Q. How reliable are computational predictions of this compound’s metabolic pathways?
- Strengths : Tools like Schrödinger’s ADMET Predictor accurately model phase I oxidation (cytochrome P450).
- Limitations : Underprediction of phase II conjugation (e.g., glucuronidation) due to lack of training data for rare heterocycles .
- Validation : Compare in silico results with in vitro hepatocyte assays .
Methodological Recommendations
- For Synthesis : Use microwave-assisted reactions to reduce time (30 minutes vs. 12 hours) and improve yields .
- For Bioactivity : Pair molecular docking with mutagenesis studies to validate critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
